molecular formula C12H22N2O2 B8229404 tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate

tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B8229404
M. Wt: 226.32 g/mol
InChI Key: HPPARSNAMZJAPZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-2,7-diazaspiro[44]nonane-2-carboxylate is a chiral compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method includes the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the process. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: N-oxides of the spirocyclic compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds.

    Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.

    Medicine: Explored for its use in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-Oxo-2-azaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 7-Hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Uniqueness

tert-Butyl ®-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to its chiral spirocyclic structure, which provides distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and in the design of enantiomerically pure pharmaceuticals. The presence of the tert-butyl group also enhances its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPARSNAMZJAPZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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